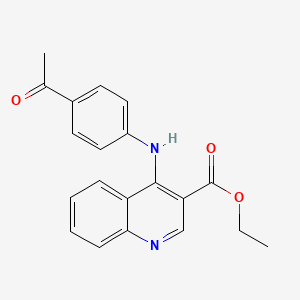
Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinoline derivatives are well-regarded for their biological activities, including antibacterial, antimalarial, and anticancer properties . This compound, in particular, has garnered attention due to its potential therapeutic applications and its role as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-acetylanilino)quinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline derivatives. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction is usually catalyzed by a base and carried out under reflux conditions in an alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-carbinol derivatives .
Applications De Recherche Scientifique
Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 4-(4-acetylanilino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, they may interfere with the heme detoxification pathway in malaria parasites, leading to their death .
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-acetylanilino)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits anticancer properties.
Quinine: A naturally occurring antimalarial compound.
Camptothecin: An anticancer agent that inhibits DNA topoisomerase I.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications. Its acetylanilino group, in particular, provides additional sites for chemical reactions, enhancing its versatility in synthetic and medicinal chemistry .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of bioactive molecules and industrial chemicals
Propriétés
IUPAC Name |
ethyl 4-(4-acetylanilino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-25-20(24)17-12-21-18-7-5-4-6-16(18)19(17)22-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENPAQJYNBTCJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
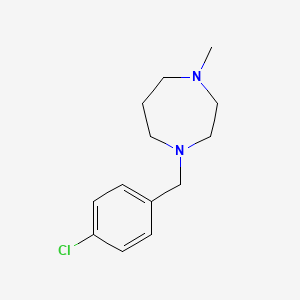
![2-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-1-piperazinyl)-4,6-dimethylpyrimidine](/img/structure/B5660886.png)
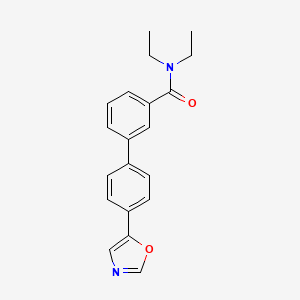
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)
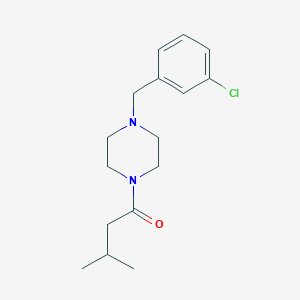
![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide](/img/structure/B5660946.png)
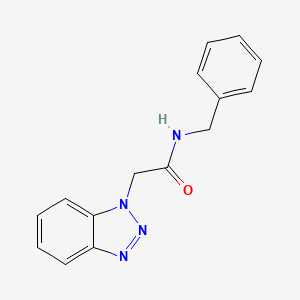
![9-(3-allyl-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5660960.png)
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660967.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)
![3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5660979.png)
![N-[4-({[(FURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B5660986.png)
